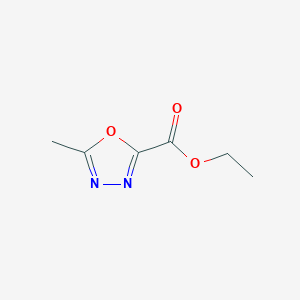
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound that is part of the 1,3,4-oxadiazole family. This family of compounds is known for its diverse range of biological activities and its utility in various chemical syntheses. Although the provided papers do not directly discuss Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, they do provide insights into the chemistry of related oxadiazole compounds and their synthesis, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds involves the reaction of carbohydrazides with aromatic carboxylic acids in the presence of phosphorus oxychloride, as described in the synthesis of 1,3,4-oxadiazolyl nitroindoles . This method could potentially be adapted for the synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate by using appropriate starting materials that introduce the ethyl and methyl groups at the desired positions on the oxadiazole ring.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The papers provided discuss the hydrogen-bonded supramolecular structures of related compounds, such as ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, which exhibit various dimensional hydrogen-bonded frameworks . These structural motifs are relevant to the understanding of how Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate might interact in the solid state or within biological systems.
Chemical Reactions Analysis
The oxadiazole ring is a versatile moiety that can participate in various chemical reactions. The papers suggest that related compounds can undergo cyclocondensation reactions and can be transformed into other heterocyclic systems. These reactions are indicative of the reactivity of the oxadiazole ring and suggest that Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate could also be a precursor to a range of different chemical entities.
Physical and Chemical Properties Analysis
While the provided papers do not directly report the physical and chemical properties of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, they do offer insights into the properties of structurally related compounds. For instance, the presence of hydrogen bonds in the structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates suggests that similar oxadiazole derivatives might also exhibit significant solubility in polar solvents and could form stable crystalline structures. The reactivity of the oxadiazole ring, as seen in the synthesis of nitroindoles , implies that Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate may also be reactive towards nucleophiles and electrophiles under certain conditions.
Scientific Research Applications
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . These molecules have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
One of the significant applications of oxadiazoles is in the field of medicinal chemistry. They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
-
Anti-infective Agents
- Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have been used against various infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and even the recent severe acute respiratory syndrome coronavirus-2 (SARS CoV-2, caused by Coronavirus) .
- The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
-
Pharmacokinetics
-
Synthetic Accessibility
-
Drug Discovery
-
Research Chemical
Future Directions
properties
IUPAC Name |
ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWXWCDHGTWBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539808 | |
| Record name | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
CAS RN |
37641-36-4 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37641-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

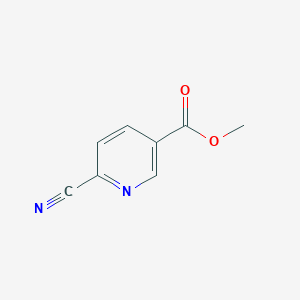

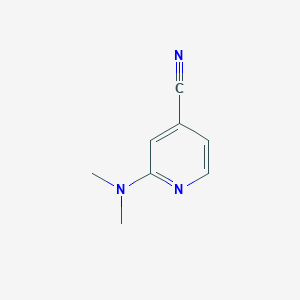
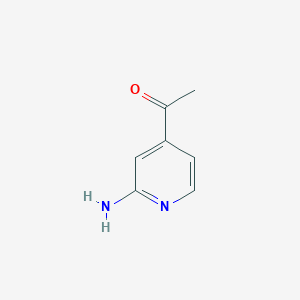
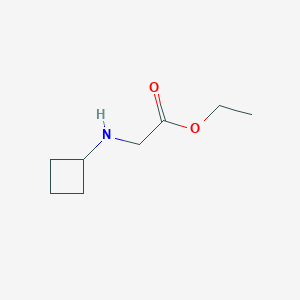




![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)



